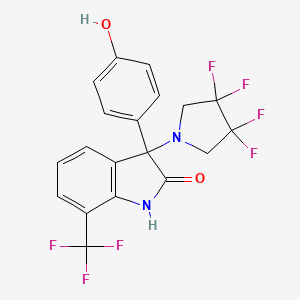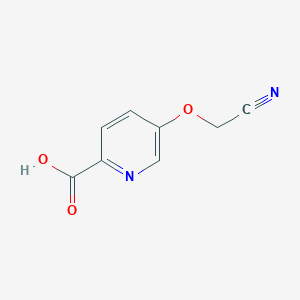![molecular formula C7H6ClN3O B13919338 1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- is a heterocyclic compound that belongs to the class of pyrrolotriazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a triazine ring, with a chlorine atom and a methyl group attached, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- can be achieved through various synthetic routes. One common method involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines followed by regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . This process typically requires high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide (NaOMe) or phosphorus oxychloride (POCl3) .
Industrial Production Methods
In an industrial setting, continuous flow chemistry tools can be employed to streamline the synthesis process. For example, the amination step can be adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base like potassium tert-butoxide (KOt-Bu) . This approach enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under basic conditions or with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolotriazinones.
科学研究应用
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.
作用机制
The mechanism of action of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Another pyrrolotriazinone with similar biological activities but different substitution patterns.
Pyrrolo[1,2-d][1,3,4]oxadiazine: A precursor in the synthesis of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one compounds.
Uniqueness
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .
属性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC 名称 |
1-chloro-7-methyl-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-2-5-6(8)9-10-7(12)11(5)3-4/h2-3H,1H3,(H,10,12) |
InChI 键 |
XWKXTAXJVHCYRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=C1)C(=NNC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)



![Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate](/img/structure/B13919291.png)







